molecular formula C11H17N B2413517 2-(4-Methylpentyl)pyridine CAS No. 79562-38-2

2-(4-Methylpentyl)pyridine

Cat. No.: B2413517
CAS No.: 79562-38-2
M. Wt: 163.264
InChI Key: YIPLEGJBMJPCPJ-UHFFFAOYSA-N
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Description

2-(4-Methylpentyl)pyridine is an organic compound belonging to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring. This compound is characterized by a pyridine ring substituted with a 4-methylpentyl group at the second position. Pyridines are known for their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylpentyl)pyridine can be achieved through various methods. One common approach involves the alkylation of pyridine with 4-methylpentyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Pyridine and 4-methylpentyl bromide or chloride.

    Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Procedure: The base deprotonates the pyridine, generating a nucleophilic pyridine anion that subsequently attacks the 4-methylpentyl halide, leading to the formation of this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods using transition metal catalysts such as palladium or nickel can also be employed to facilitate the alkylation reaction under milder conditions and with higher selectivity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methylpentyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon to yield reduced pyridine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the 3-position, using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in acetic acid or nitric acid in sulfuric acid.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: 3-substituted pyridine derivatives.

Scientific Research Applications

2-(4-Methylpentyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methylpentyl)pyridine involves its interaction with various molecular targets. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and biological activity. The 4-methylpentyl group can enhance the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

    Pyridine: The parent compound with a simpler structure, lacking the 4-methylpentyl group.

    2-Methylpyridine: A methyl-substituted pyridine with different chemical and physical properties.

    2-(4-Methylphenyl)pyridine: A structurally similar compound with a phenyl group instead of a pentyl group.

Uniqueness: 2-(4-Methylpentyl)pyridine is unique due to the presence of the 4-methylpentyl group, which imparts distinct chemical and physical properties compared to other pyridine derivatives. This substitution can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-methylpentyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-10(2)6-5-8-11-7-3-4-9-12-11/h3-4,7,9-10H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPLEGJBMJPCPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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